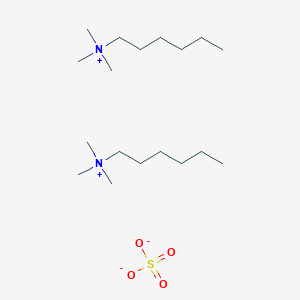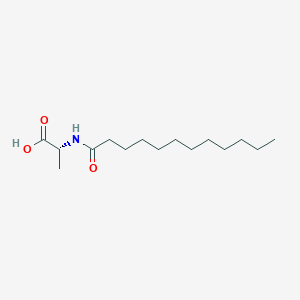
Hept-2-ene-1,4,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-2-ene-1,4,7-triol is an organic compound characterized by a seven-carbon chain with a double bond at the second position and hydroxyl groups at the first, fourth, and seventh positions. This compound is part of the family of alkenes and polyols, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-2-ene-1,4,7-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-2-yne, followed by selective reduction and hydroxylation. The reaction typically requires a hydroboration reagent such as diborane (B2H6) and an oxidizing agent like hydrogen peroxide (H2O2) under alkaline conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using transition metal catalysts to facilitate the addition of hydroxyl groups. The use of environmentally friendly solvents and reagents is also emphasized to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions: Hept-2-ene-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form heptane-1,4,7-triol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of hept-2-en-1-one, hept-2-en-4-one, and hept-2-en-7-one.
Reduction: Formation of heptane-1,4,7-triol.
Substitution: Formation of hept-2-en-1,4,7-trichloride.
Aplicaciones Científicas De Investigación
Hept-2-ene-1,4,7-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hept-2-ene-1,4,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways.
Comparación Con Compuestos Similares
Hept-2-ene-1,4,7-triol can be compared with other similar compounds such as:
Hept-2-ene-1,4-diol: Lacks the hydroxyl group at the seventh position, making it less versatile in certain reactions.
Hept-2-ene-1,7-diol: Lacks the hydroxyl group at the fourth position, affecting its reactivity and applications.
Heptane-1,4,7-triol: Saturated version of this compound, lacking the double bond, which reduces its reactivity in certain chemical reactions.
The unique combination of a double bond and multiple hydroxyl groups in this compound makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
59742-70-0 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
hept-2-ene-1,4,7-triol |
InChI |
InChI=1S/C7H14O3/c8-5-1-3-7(10)4-2-6-9/h1,3,7-10H,2,4-6H2 |
Clave InChI |
XNTAENBZPPCFMK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C=CCO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)

![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)


![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


